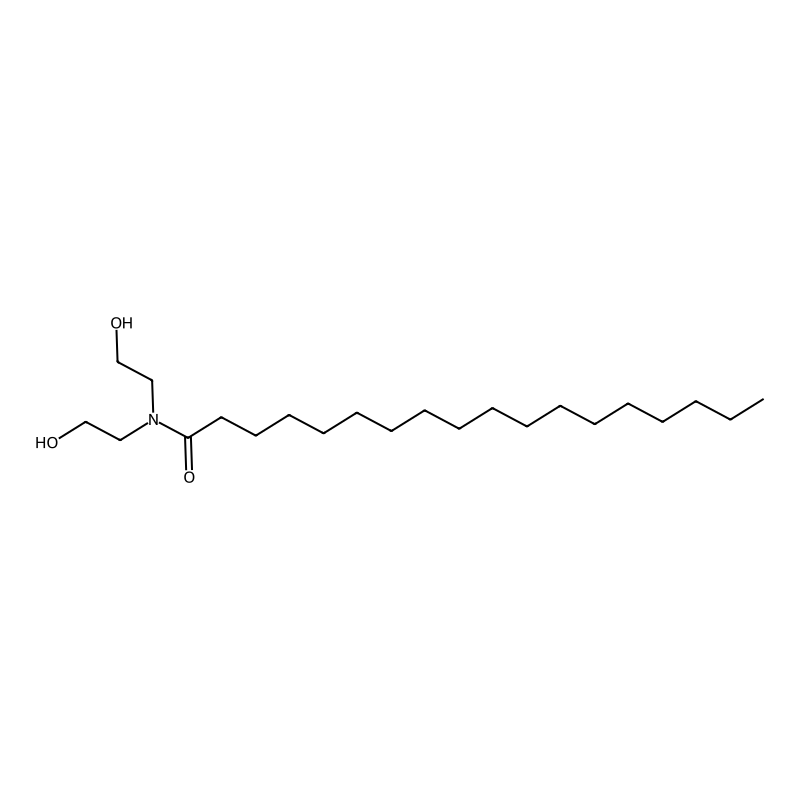

N,N-Bis(2-hydroxyethyl)stearamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Colloid and Interface Science

- Surfactant studies: SDEA acts as a non-ionic surfactant, lowering the surface tension of liquids and promoting the formation of emulsions and micelles. This property makes it useful for studying the behavior of other surfactants, colloids, and interfaces.

- Drug delivery: SDEA can be used as a component in drug delivery systems, particularly for lipophilic (fat-soluble) drugs. It helps disperse and solubilize the drugs, improving their bioavailability and delivery to target sites [].

Applications in Materials Science

- Nanoparticle synthesis: SDEA can be used as a stabilizing agent in the synthesis of nanoparticles. It helps prevent particle aggregation and improves their dispersion in aqueous solutions [].

- Polymer modification: SDEA can be covalently attached to polymers to impart specific properties, such as improved hydrophilicity, dispersion, and compatibility with other materials [].

Applications in Cell Biology and Biochemistry

- Cell culture: SDEA can be used as a component of cell culture media, particularly for stem cell cultures. It helps maintain cell viability and promotes cell attachment to culture surfaces [].

- Membrane studies: SDEA can be used to study the structure and function of biological membranes due to its ability to interact with lipids and other membrane components [].

N,N-Bis(2-hydroxyethyl)stearamide is a chemical compound with the molecular formula C22H45NO3. It is classified as a fatty acid amide derived from stearic acid and diethanolamine. This compound features two hydroxyethyl groups attached to the nitrogen atom of the stearamide structure, contributing to its unique properties. N,N-Bis(2-hydroxyethyl)stearamide is primarily used in various cosmetic and personal care formulations due to its emulsifying and thickening capabilities, making it valuable in products like creams, lotions, and soaps .

In cosmetics and personal care products, stearamide DEA acts primarily as a thickening and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases, preventing separation. Additionally, it can increase the viscosity of formulations, contributing to a desired product consistency.

The synthesis of N,N-Bis(2-hydroxyethyl)stearamide typically involves the reaction of stearic acid with diethanolamine. This process can be represented by the following general reaction scheme:

- Formation of Stearamide: Stearic acid reacts with diethanolamine to form N,N-bis(2-hydroxyethyl)stearamide through an amidation reaction.

This reaction can be catalyzed by heat or specific catalysts to enhance yield and efficiency .

N,N-Bis(2-hydroxyethyl)stearamide exhibits low toxicity and is generally regarded as safe for use in cosmetic formulations. Its biological activity includes skin conditioning properties, which help in moisturizing and improving the texture of skin products. Additionally, it may have mild antimicrobial properties, contributing to the preservation of formulations by inhibiting microbial growth .

The primary method for synthesizing N,N-Bis(2-hydroxyethyl)stearamide involves a straightforward amidation reaction between stearic acid and diethanolamine. The synthesis can be performed under controlled conditions to optimize yield:

- Reagents: Stearic acid and diethanolamine.

- Conditions: Typically requires heating to facilitate the reaction, often at temperatures around 150-200 °C.

- Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.

Alternative methods may include using different fatty acids or variations in the amine used, but the core principle remains similar .

Several compounds share structural similarities with N,N-Bis(2-hydroxyethyl)stearamide, including:

- N,N-Diethylstearamide: Contains ethyl groups instead of hydroxyethyl groups; primarily used as a lubricant.

- N-Hydroxystearamide: Lacks the second hydroxyethyl group; used mainly for its emulsifying properties.

- Cocamidopropyl Betaine: A surfactant derived from coconut oil; used for its mildness and foaming properties.

Comparison TableCompound Structure Characteristics Primary Uses N,N-Bis(2-hydroxyethyl)stearamide Two hydroxyethyl groups attached Emulsifier/thickener in cosmetics N,N-Diethylstearamide Two ethyl groups instead of hydroxyethyl Lubricant in industrial applications N-Hydroxystearamide One hydroxy group Emulsifier in personal care products Cocamidopropyl Betaine Derived from coconut oil Surfactant in hair care products

| Compound | Structure Characteristics | Primary Uses |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)stearamide | Two hydroxyethyl groups attached | Emulsifier/thickener in cosmetics |

| N,N-Diethylstearamide | Two ethyl groups instead of hydroxyethyl | Lubricant in industrial applications |

| N-Hydroxystearamide | One hydroxy group | Emulsifier in personal care products |

| Cocamidopropyl Betaine | Derived from coconut oil | Surfactant in hair care products |

N,N-Bis(2-hydroxyethyl)stearamide's unique combination of properties makes it particularly effective as an emulsifier and thickener compared to these similar compounds, highlighting its versatility in cosmetic applications .

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 184 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 137 of 184 companies with hazard statement code(s):;

H315 (92.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (31.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (68.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant